4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S2/c1-30-22-7-3-2-6-21(22)23(12-15-31-16-13-23)18-24-33(28,29)20-10-8-19(9-11-20)25-14-4-5-17-32(25,26)27/h2-3,6-11,24H,4-5,12-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANYNZWHRCUCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazinan ring, a sulfonamide group, and a tetrahydropyran moiety. The molecular formula is , with a molecular weight of approximately 395.58 g/mol. The unique structural components contribute to its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazinan Ring : This can be achieved through cyclization reactions involving sulfur dioxide and suitable precursors.
- Introduction of the Sulfonamide Group : A nucleophilic substitution reaction is used to attach the sulfonamide moiety.
- Tetrahydropyran Integration : The tetrahydropyran ring is formed through a reaction with appropriate alcohols under acidic conditions.
Biological Activity
Research indicates that compounds containing the thiazinan structure often exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit bacterial growth by targeting specific enzymes or receptors involved in metabolic pathways.
- Antiparasitic Activity : In vivo studies have shown potential efficacy against parasites, with reductions in parasite load observed in treated models.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiparasitic | Reduction in parasite burden in models | |
| Cytotoxicity | Effects on cell viability |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their activity.
- Cellular Pathway Modulation : Interactions with nucleic acids and proteins can lead to altered cellular responses, including apoptosis and cell proliferation inhibition.
Case Studies
Several studies have investigated the biological activity of similar compounds within the thiazinan class:
- Antiparasitic Efficacy Study :
- Cytotoxicity Assessment :
- SAR Analysis :
Comparison with Similar Compounds
Key Observations :
- The hydroxyl-substituted tetrahydrobenzofuran analog (CAS 2309752-77-8) exhibits reduced molecular weight and altered solubility due to polar hydroxyl groups .
Sulfonamide Derivatives with Heterocyclic Cores
Table 2: Comparison with Triazole- and Thiazolidinone-Containing Analogs
Key Observations :
- The 1,2,4-triazole derivatives (e.g., compounds 7–9) exhibit strong hydrogen-bonding capacity via C=S and NH groups (IR: 1247–1255 cm⁻¹, 3278–3414 cm⁻¹) but lack the conformational rigidity of the tetrahydro-2H-pyran scaffold .
- The thiazolidinone analog () introduces a pyridinyl group, enhancing basicity and solubility compared to the methoxyphenyl group in the target compound .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The methoxyphenyl group in the target compound increases logP compared to brominated or hydroxylated analogs, suggesting enhanced blood-brain barrier penetration .
- Metabolic Stability : Fluorine atoms in triazole derivatives () improve resistance to oxidative metabolism, whereas the methoxy group may undergo demethylation .
- Solubility : Pyridinyl and hydroxyl groups (e.g., and ) enhance aqueous solubility relative to the methoxyphenyl-tetrahydro-2H-pyran moiety .
Preparation Methods
Synthesis of the Tetrahydro-2H-pyran-4-ylmethylamine Intermediate
The tetrahydro-2H-pyran moiety substituted with a 2-methoxyphenyl group is synthesized via epoxide ring-opening reactions. A representative method involves reacting (2-methoxyphenyl)ethylene oxide (1b ) with tetrahydro-2H-pyran-4-ol (1c ) in the presence of aluminum triflate (Al(OTf)₃) as a Lewis acid catalyst.
Reaction Conditions and Optimization
- Catalyst : Al(OTf)₃ (5 mol%)
- Solvent : Neat reaction (no solvent)
- Temperature : Room temperature (20°C)
- Time : 3 hours
- Yield : 30%
The product, 2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol (1d ), is purified via silica gel chromatography. Subsequent oxidation and reductive amination steps convert the hydroxyl group to an amine, yielding the tetrahydro-2H-pyran-4-ylmethylamine intermediate.
Table 1: Key NMR Data for Intermediate 1d
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to methoxy) | 7.42 | Doublet |
| Methoxy (-OCH₃) | 3.83 | Singlet |
| Pyran ring protons | 3.32–4.00 | Multiplet |
| Hydroxyl-bearing CH | 5.07 | Doublet of doublets |
Construction of the 1,2-Thiazinane-1,1-dioxide Ring
The 1,2-thiazinane-1,1-dioxide ring is synthesized through cyclization of sulfonamide precursors. A widely used approach involves intramolecular aziridination of unsaturated sulfonamides catalyzed by Rh₂(OAc)₄.
Cyclization Protocol
- Substrate : Hex-5-ene-1-sulfonamide (14 )
- Catalyst : Rh₂(OAc)₄ (2 mol%) with PhI(OAc)₂ as oxidant
- Solvent : Dichloromethane
- Yield : 90% (3-vinyl-1,2-thiazinane-1,1-dioxide, 15 )
Alternative methods include Lewis acid-mediated ring-opening of aziridine intermediates. For example, treating 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (31 ) with NaH in dimethylacetamide (DMAc) generates 4-substituted-1,2-thiazinane-1,1-dioxides.
Table 2: Comparison of Thiazinane Synthesis Methods
Benzenesulfonamide Functionalization
The benzenesulfonamide core is introduced via nucleophilic substitution. 4-Chlorobenzenesulfonyl chloride reacts with the tetrahydro-2H-pyran-4-ylmethylamine intermediate under basic conditions.
Coupling Reaction
- Base : Triethylamine (TEA)
- Solvent : Dichloromethane
- Temperature : 0–5°C (prevents side reactions)
- Yield : 75–85% (estimated from analogous reactions)
Final Assembly of the Target Compound
The thiazinane ring is coupled to the benzenesulfonamide intermediate via a nucleophilic aromatic substitution (SNAr) reaction.
Optimization Strategies and Challenges
Catalytic Efficiency
Q & A
Q. What are the key synthetic pathways for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including sulfonamide bond formation, thiazinan-1,1-dioxide ring construction, and coupling of the tetrahydro-2H-pyran moiety. Critical conditions include:
- Solvent selection : Dichloromethane or DMF for sulfonamide coupling ( ).
- Temperature control : 0–5°C during sensitive steps like amine activation ( ).
- Coupling reagents : Use of EDCI/HOBt for amide bond formation ( ).
- Reaction monitoring : TLC and NMR to track intermediates (). Side reactions (e.g., over-sulfonation) are mitigated by stoichiometric precision .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and stereochemistry ().
- Mass spectrometry (ESI-MS) : For molecular weight confirmation ( ).
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks ( ).
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the sulfonamide coupling yield while minimizing side products?
Optimization strategies:
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete amine activation ( ).
- Additives : Catalytic DMAP improves coupling efficiency ().
- Solvent polarity : Low-polarity solvents (e.g., THF) reduce hydrolysis of reactive intermediates ( ).
- Workup protocols : Aqueous NaHCO₃ washes remove unreacted reagents .
Q. What strategies resolve contradictions between computational predictions and experimental conformational data?
- DFT refinement : Incorporate solvent effects (e.g., PCM model) and dispersion corrections ( ).
- Molecular dynamics (MD) : Simulate flexible regions (e.g., tetrahydro-2H-pyran ring) over 100+ ns trajectories ().
- Crystallographic validation : Compare computed vs. experimental torsion angles ( ). Discrepancies in thiazinan ring puckering often arise from neglecting crystal packing forces .
Q. How does the 2-methoxyphenyl group’s electronic environment influence binding affinity?
- Structure-activity relationship (SAR) studies : Replace methoxy with -NO₂ (electron-withdrawing) or -OCH₂CH₃ (bulkier) to probe steric/electronic effects ( ).
- Docking simulations : Analyze π-π stacking and hydrogen-bonding interactions with target proteins (e.g., kinases) ( ). Methoxy’s electron-donating nature enhances binding to hydrophobic pockets in enzyme active sites .
Q. What methodologies are recommended for studying metabolic stability in vitro?
- Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS ( ).
- CYP450 inhibition assays : Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities ( ).
- Metabolite identification : HRMS/MS fragmentation to detect hydroxylation or demethylation products .
Q. How can DSC and XRD differentiate polymorphic forms of this compound?
- DSC : Identify melting points and enthalpy changes; polymorphs exhibit distinct endotherms ( ).
- XRD : Compare diffraction patterns (e.g., Form I vs. Form II) to confirm lattice differences ( ).
- Slurry conversion experiments : Determine thermodynamically stable forms under varied solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
